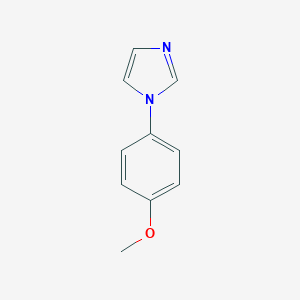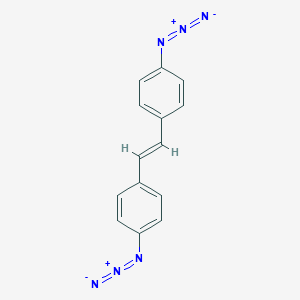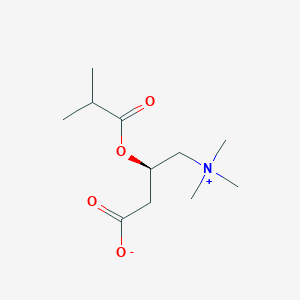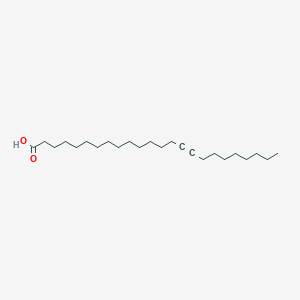
15-Tetracosynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15-Tetracosynoic acid (24:1n-9) is a long-chain fatty acid that is found in various natural sources, including fish, plants, and animal tissues. It is a monounsaturated fatty acid that has been studied for its potential health benefits and its role in various biological processes.
Mecanismo De Acción
The mechanism of action of 15-Tetracosynoic acid is not fully understood, but it is believed to involve various signaling pathways and molecular targets in the body. It has been shown to activate various enzymes and transcription factors that regulate gene expression and cellular metabolism. It has also been shown to modulate the activity of various receptors and ion channels in the body, which may contribute to its anti-inflammatory and anti-cancer properties.
Efectos Bioquímicos Y Fisiológicos
15-Tetracosynoic acid has various biochemical and physiological effects on the body. It has been shown to alter the composition and fluidity of cell membranes, which may affect cellular signaling and function. It has also been shown to increase the production of ATP, the primary energy source for cells. Additionally, 15-Tetracosynoic acid has been shown to modulate the activity of various enzymes and metabolic pathways, which may contribute to its health benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
15-Tetracosynoic acid has several advantages and limitations for lab experiments. One advantage is that it is readily available from natural sources and can be synthesized using various methods. It is also relatively stable and can be stored for long periods without degradation. However, one limitation is that it is a relatively complex molecule and may require specialized equipment and techniques for analysis. Additionally, its effects on biological systems may be influenced by various factors, including dose, duration, and route of administration.
Direcciones Futuras
There are several future directions for research on 15-Tetracosynoic acid. One direction is to further elucidate its mechanism of action and molecular targets in the body. Another direction is to investigate its potential therapeutic applications for various diseases, including cancer, diabetes, and inflammation. Additionally, future research could explore the effects of 15-Tetracosynoic acid on different cell types and biological systems, as well as its interactions with other molecules and compounds in the body.
Métodos De Síntesis
15-Tetracosynoic acid can be synthesized by various methods, including chemical synthesis, microbial synthesis, and enzymatic synthesis. The chemical synthesis method involves the use of various chemical reagents and catalysts to produce 15-Tetracosynoic acid. The microbial synthesis method involves the use of microorganisms such as bacteria and fungi to produce 15-Tetracosynoic acid. The enzymatic synthesis method involves the use of enzymes to catalyze the conversion of other fatty acids into 15-Tetracosynoic acid.
Aplicaciones Científicas De Investigación
15-Tetracosynoic acid has been studied for its potential health benefits, including its anti-inflammatory, anti-cancer, and anti-diabetic properties. It has been shown to inhibit the growth of cancer cells and reduce inflammation in the body. It has also been shown to improve insulin sensitivity and reduce the risk of developing type 2 diabetes. Additionally, 15-Tetracosynoic acid has been studied for its role in various biological processes, including membrane structure and function, energy metabolism, and gene expression.
Propiedades
Número CAS |
132861-77-9 |
|---|---|
Nombre del producto |
15-Tetracosynoic acid |
Fórmula molecular |
C24H44O2 |
Peso molecular |
364.6 g/mol |
Nombre IUPAC |
tetracos-15-ynoic acid |
InChI |
InChI=1S/C24H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-8,11-23H2,1H3,(H,25,26) |
Clave InChI |
LNRGNZURHQASHX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC#CCCCCCCCCCCCCCC(=O)O |
SMILES canónico |
CCCCCCCCC#CCCCCCCCCCCCCCC(=O)O |
Otros números CAS |
132861-77-9 |
Sinónimos |
15-tetracosynoic acid omega9-tetracosynoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B160748.png)
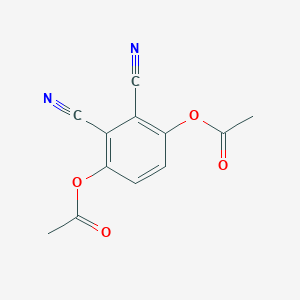
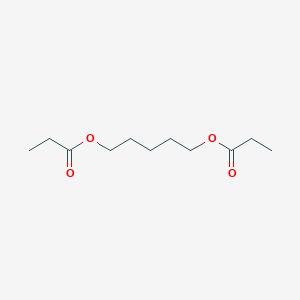
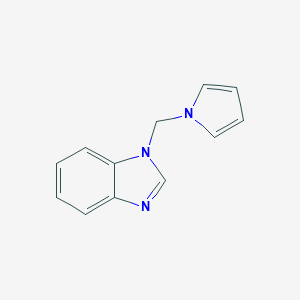
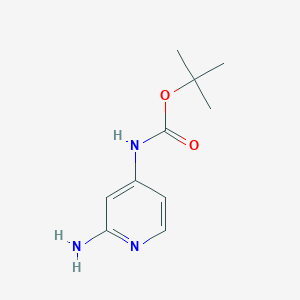
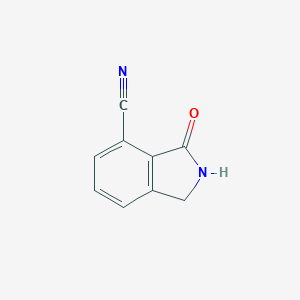
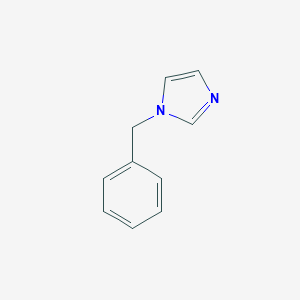
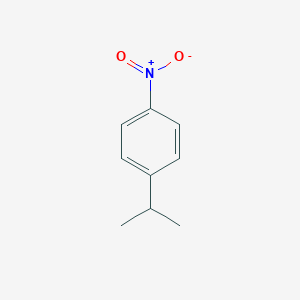
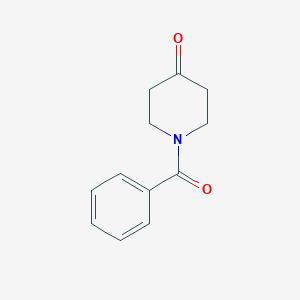
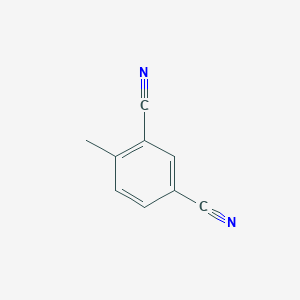
![Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate](/img/structure/B160769.png)
